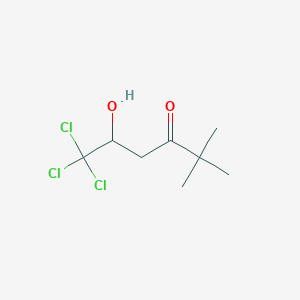
Ethyl 3-ethynylbenzoate
概要
説明
Ethyl 3-ethynylbenzoate is a chemical compound. It is used in the preparation of ethyl 3-ethynylbenzoate .
Synthesis Analysis
The synthesis of Ethyl 3-ethynylbenzoate can be accomplished through several ways. One of the methods involves the esterification process where an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another approach involves the use of retrosynthetic analysis to design a multi-step synthesis with correct regiochemistry and stereochemistry .
科学的研究の応用
-
Chemistry
- Ethyl 3-bromobenzoate is used in the preparation of ethyl 3-ethynylbenzoate . It can react with p-tolyl-boronic acid, and obtain the 4’-methyl-biphenyl-3-carboxylic acid ethyl ester .
- The method of application involves a chemical reaction between ethyl 3-bromobenzoate and p-tolyl-boronic acid .
- The outcome of this reaction is the production of 4’-methyl-biphenyl-3-carboxylic acid ethyl ester .
-
Biofuels
- Ethyl 3-ethoxybutyrate (EEB) has been assessed as a potential renewable fuel . EEB can be produced from ethanol and poly-3-hydroxybutyrate, a bacterial storage polymer that can be produced from non-food biomass and other organic feedstocks .
- The method of application involves the production of EEB from ethanol and poly-3-hydroxybutyrate .
-
Chemistry
- Ethyl 3-bromobenzoate is used in the preparation of ethyl 3-ethynylbenzoate . It can react with p-tolyl-boronic acid, and obtain the 4’-methyl-biphenyl-3-carboxylic acid ethyl ester .
- The method of application involves a chemical reaction between ethyl 3-bromobenzoate and p-tolyl-boronic acid .
- The outcome of this reaction is the production of 4’-methyl-biphenyl-3-carboxylic acid ethyl ester .
-
Biofuels
- Ethyl 3-ethoxybutyrate (EEB) has been assessed as a potential renewable fuel . EEB can be produced from ethanol and poly-3-hydroxybutyrate, a bacterial storage polymer that can be produced from non-food biomass and other organic feedstocks .
- The method of application involves the production of EEB from ethanol and poly-3-hydroxybutyrate .
- The outcome of this process is the production of a potential renewable fuel .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
ethyl 3-ethynylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-3-9-6-5-7-10(8-9)11(12)13-4-2/h1,5-8H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZFWJVCPSJKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573864 | |
| Record name | Ethyl 3-ethynylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-ethynylbenzoate | |
CAS RN |
178742-95-5 | |
| Record name | Ethyl 3-ethynylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-ethynylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

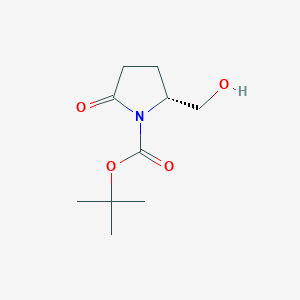
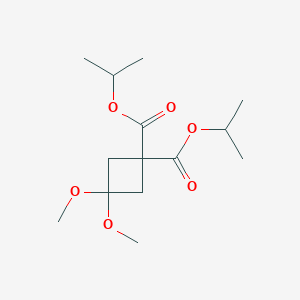

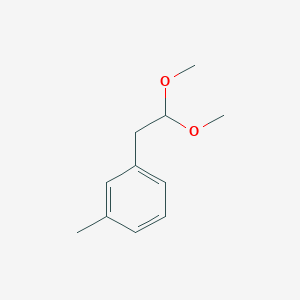


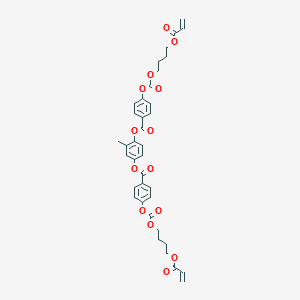
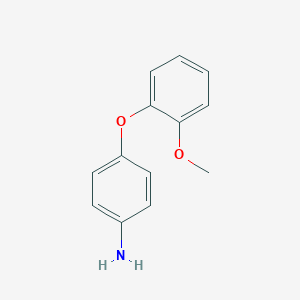


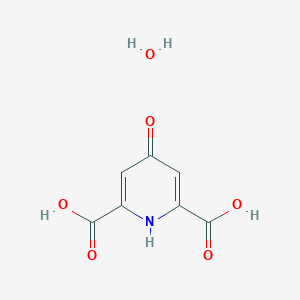
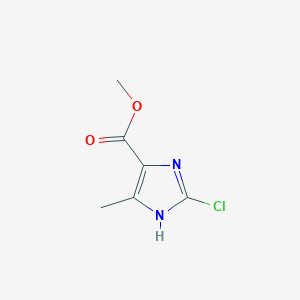
![(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate](/img/structure/B185897.png)
